molecular formula C19H19F3N2O B2840302 N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2034233-24-2

N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No. B2840302
CAS RN: 2034233-24-2
M. Wt: 348.369
InChI Key: GQYVRMOTFNHERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide, commonly referred to as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases GABA levels in the brain, leading to potential therapeutic effects.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Pharmacokinetics and Metabolism of Selective Androgen Receptor Modulators : A study by Wu et al. (2006) investigated the pharmacokinetics and metabolism of S-1, a potent selective androgen receptor modulator, in rats. This research provided insight into the ideal pharmacokinetic characteristics of a propanamide in preclinical studies, which can be relevant for understanding compounds like N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide (Wu et al., 2006).

Electrophilic Cyanation

  • Electrophilic Cyanation of Aryl and Heteroaryl Bromides : Anbarasan et al. (2011) discussed a novel and convenient synthesis of benzonitriles through electrophilic cyanation, a process relevant to the synthesis and study of compounds like this compound. This method offers a more benign approach for the synthesis of various benzonitriles from aryl bromides (Anbarasan et al., 2011).

Synthesis and Biological Profile

  • Synthesis and Biological Profile of Novel Sigma Receptor Ligands : Prezzavento et al. (2007) explored the biological profile of new substituted 1-phenyl-2-cyclopropylmethylamines, which is relevant to the study of this compound. The study provided insights into the affinity and selectivity of these compounds for sigma receptor sites, offering potential implications for the pharmacological properties of similar compounds (Prezzavento et al., 2007).

Anticonvulsant Activity

  • Anticonvulsant Activity of N-Phenyl-Propanamide and Butanamide Derivatives : Kamiński et al. (2016) synthesized and evaluated a series of N-phenyl-propanamide and butanamide derivatives for anticonvulsant activity. This study is pertinent for understanding the pharmacological potential of compounds structurally similar to this compound in the treatment of epilepsy (Kamiński et al., 2016).

Neurological Effects

  • Parkinsonism-Inducing Neurotoxin Study : A study by Javitch et al. (1985) on N-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a parkinsonism-inducing neurotoxin, provides context for the neurological effects of similar compounds. This research highlights the selective toxicity of certain neurotoxins and their metabolites, which is relevant for assessing the neurological impact of compounds like this compound (Javitch et al., 1985).

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O/c20-19(21,22)17-6-1-13(2-7-17)3-8-18(25)24-11-14-9-16(12-23-10-14)15-4-5-15/h1-2,6-7,9-10,12,15H,3-5,8,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYVRMOTFNHERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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